molecular formula C10H8AsNO5 B14008756 (5-Nitronaphthalen-1-yl)arsonic acid CAS No. 5430-36-4

(5-Nitronaphthalen-1-yl)arsonic acid

Cat. No.: B14008756
CAS No.: 5430-36-4
M. Wt: 297.10 g/mol
InChI Key: QYHHCNRFPUHDAK-UHFFFAOYSA-N
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Description

(5-Nitronaphthalen-1-yl)arsonic acid is a chemical compound with the molecular formula C10H8AsNO4 It is characterized by the presence of a nitro group attached to a naphthalene ring, which is further bonded to an arsonic acid group

Chemical Reactions Analysis

Types of Reactions

(5-Nitronaphthalen-1-yl)arsonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Nitronaphthalen-1-yl)arsonic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Nitronaphthalen-1-yl)arsonic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The arsonic acid group can bind to thiol groups in proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (5-Nitronaphthalen-2-yl)arsonic acid
  • (4-Nitronaphthalen-1-yl)arsonic acid
  • (5-Nitrobenzyl)arsonic acid

Uniqueness

(5-Nitronaphthalen-1-yl)arsonic acid is unique due to the specific positioning of the nitro and arsonic acid groups on the naphthalene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects due to the distinct spatial arrangement of its functional groups .

Properties

CAS No.

5430-36-4

Molecular Formula

C10H8AsNO5

Molecular Weight

297.10 g/mol

IUPAC Name

(5-nitronaphthalen-1-yl)arsonic acid

InChI

InChI=1S/C10H8AsNO5/c13-11(14,15)9-5-1-4-8-7(9)3-2-6-10(8)12(16)17/h1-6H,(H2,13,14,15)

InChI Key

QYHHCNRFPUHDAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2[As](=O)(O)O)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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